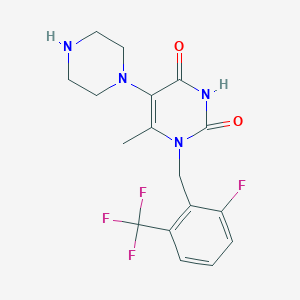

1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione

Übersicht

Beschreibung

This compound is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development and chemical production processes . It is related to 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4 (1H,3H)-dione .

Molecular Structure Analysis

The molecular structure of related compounds such as 2-Fluoro-6-(trifluoromethyl)benzyl alcohol has been analyzed . The molecular weight of a related compound, 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea, is 236.17 .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, 2-Fluoro-6-(trifluoromethyl)benzyl bromide has a melting point of 38-42 °C . The compound 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antagonistic Activities

Research has identified derivatives of the mentioned compound with significant biological activities. For instance, a study explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, revealing potent 5-HT2 antagonist activity, indicating their potential in designing drugs targeting serotonin receptors (Watanabe et al., 1992).

Herbicidal Activities

Another study synthesized compounds related to the mentioned chemical structure, which displayed herbicidal activities. Specifically, a derivative exhibited significant herbicidal effectiveness against Brassica napus, showcasing the compound's potential in agricultural applications (Huazheng, 2013).

Antiviral and Antibacterial Applications

Derivatives of 1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione have also been investigated for their antiviral and antibacterial properties. A study on diketopiperazine derivatives from a marine-derived actinomycete reported moderate antivirus activity against influenza A (H1N1) virus, suggesting the compound's derivatives could contribute to antiviral drug development (Wang et al., 2013).

Structural Analyses and Molecular Interactions

The structural analysis of related compounds has provided insights into their molecular interactions and potential as protoporphyrinogen IX oxidase inhibitors. Such studies contribute to understanding the compound's role in inhibiting biological pathways relevant to disease mechanisms and herbicide action (Li et al., 2005).

Safety And Hazards

The compound 2-Fluoro-6-(trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-5-piperazin-1-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4N4O2/c1-10-14(24-7-5-22-6-8-24)15(26)23-16(27)25(10)9-11-12(17(19,20)21)3-2-4-13(11)18/h2-4,22H,5-9H2,1H3,(H,23,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGIZYSWXILRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2809686.png)

![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)

![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)

![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2809697.png)

![4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2809699.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2809700.png)

![2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B2809703.png)

![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)